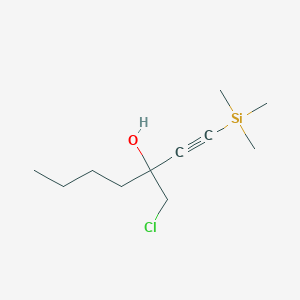

3-(Chloromethyl)-1-(trimethylsilyl)hept-1-yn-3-ol

Description

Properties

IUPAC Name |

3-(chloromethyl)-1-trimethylsilylhept-1-yn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClOSi/c1-5-6-7-11(13,10-12)8-9-14(2,3)4/h13H,5-7,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRILMLLUPPYJHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCl)(C#C[Si](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Chloromethyl)-1-(trimethylsilyl)hept-1-yn-3-ol is a synthetic compound with potential biological applications, particularly in the fields of medicinal chemistry and agriculture. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by a chloromethyl group and a trimethylsilyl group attached to a heptyne backbone. This configuration may influence its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study involving plant pathogenic microorganisms, formulations containing this compound demonstrated significant efficacy in preventing disease progression in crops. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that the compound possesses cytotoxic properties against several cancer cell lines. The observed IC50 values suggest that it can inhibit cell proliferation effectively, although the specific pathways involved remain to be fully elucidated. Preliminary findings indicate that the compound may induce apoptosis through the activation of caspase pathways, which are critical in programmed cell death .

Agricultural Applications

A notable case study involved the application of this compound in agricultural settings. The compound was tested as part of a fungicidal formulation against Fusarium species, which are known to cause significant crop losses. Results indicated a reduction in fungal biomass and improved plant health metrics compared to untreated controls .

Anticancer Research

In another study, the compound was evaluated for its anticancer potential in human breast cancer cells (MCF-7). The results showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, supporting its potential use as an anticancer agent .

Data Table: Summary of Biological Activities

| Activity Type | Target | IC50/Effect | Mechanism |

|---|---|---|---|

| Antimicrobial | Plant pathogens | Effective at low concentrations | Disruption of cell membranes |

| Cytotoxicity | Cancer cell lines (MCF-7) | IC50 ~ 20 µM | Induction of apoptosis via caspases |

Scientific Research Applications

Synthetic Chemistry

1. Building Block for Synthesis

3-(Chloromethyl)-1-(trimethylsilyl)hept-1-yn-3-ol serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new compounds.

2. Use in Asymmetric Synthesis

The compound has been utilized in asymmetric total synthesis processes. For instance, it plays a crucial role in the synthesis of nonenolides and other complex natural products through methodologies such as ring-closing alkyne metathesis (RCAM) and Appel reactions, demonstrating its utility in creating stereochemically rich molecules .

Medicinal Chemistry

1. Potential Biological Applications

Research indicates that this compound may exhibit biological activity that could be harnessed for medicinal purposes. Its derivatives are being explored for their potential as therapeutic agents, particularly in the treatment of various diseases due to their structural similarities with known bioactive compounds .

Data Table: Applications Overview

Case Studies

Case Study 1: Synthesis of Mangiferaelactone

In a study focusing on the asymmetric total synthesis of mangiferaelactone, this compound was utilized as a key intermediate. The synthesis involved multiple steps where this compound facilitated the formation of critical intermediates through selective reactions, ultimately leading to the successful production of the target molecule .

Case Study 2: Development of Bioactive Compounds

Another investigation highlighted the compound's role in synthesizing derivatives that exhibit promising biological activities. Researchers modified the chloromethyl and trimethylsilyl groups to enhance solubility and bioavailability, leading to compounds with improved efficacy against specific biological targets .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | CAS Number | Purity |

|---|---|---|---|---|---|

| 3-(Chloromethyl)-1-(trimethylsilyl)hept-1-yn-3-ol | C₁₁H₂₁ClOSi | 232.83 | Chloromethyl, Trimethylsilyl, Alkynol | EN300-366057 | 95% |

| 3-Ethyl-1-heptyn-3-ol | C₇H₁₂O | 112.17 | Alkynol, Ethyl | 5396-61-2 | N/A |

| 3-Methyl-1-hexyn-3-ol | C₇H₁₂O | 112.17 | Alkynol, Methyl | 4339-05-3 | N/A |

| (3R,4S)-7-(benzyloxy)-3-(trimethylsilyl)hept-1-en-4-ol | C₁₇H₂₆O₂Si | 290.47 | Trimethylsilyl, Benzyloxy, Enol | N/A | 95% |

Key Observations:

Functional Group Diversity: The target compound’s chloromethyl group distinguishes it from simpler alkynols like 3-ethyl-1-heptyn-3-ol () or 3-methyl-1-hexyn-3-ol (), which lack halogen substituents. This group enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., SN2) that are absent in non-halogenated analogues . The trimethylsilyl group provides steric protection and modulates reactivity, similar to its role in (3R,4S)-7-(benzyloxy)-3-(trimethylsilyl)hept-1-en-4-ol (). However, the latter’s enol structure and benzyloxy substituent confer distinct electronic properties and stereochemical complexity .

Synthetic Utility: The target compound’s alkyne moiety allows for Sonogashira coupling or cycloaddition reactions, whereas enol-containing analogues (e.g., ) are more suited for aldol condensations or oxidation pathways. Compared to 3-ethyl-1-heptyn-3-ol (), the TMS group in the target compound stabilizes the alkyne against undesired side reactions (e.g., polymerization), a critical advantage in multistep syntheses .

Physical Properties: The higher molecular weight (232.83 vs. 112.17 g/mol for simpler alkynols) results in reduced volatility, making the compound easier to handle in solution-phase reactions. The presence of silicon and chlorine increases polarity, as evidenced by its HPLC retention behavior (cf. ’s chiral HPLC data), though direct chromatographic comparisons require further study .

Reactivity and Stability

- Chloromethyl Reactivity: The chloromethyl group undergoes nucleophilic displacement with amines or thiols, a feature absent in non-halogenated alkynols like 3-methyl-1-hexyn-3-ol. This reactivity parallels urea derivatives in (e.g., compounds 8a–8c), where chloromethyl-thiazole groups participate in similar substitutions .

- Trimethylsilyl Stability: The TMS group enhances thermal stability, as seen in ’s synthesis of TMS-imidazole derivatives under reflux conditions. This contrasts with simpler alkynols, which may decompose under prolonged heating .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(chloromethyl)-1-(trimethylsilyl)hept-1-yn-3-ol, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves multi-step organic reactions, such as propargylation of trimethylsilyl acetylene followed by chloromethylation. Key parameters include temperature control (0–5°C for exothermic steps) and inert atmosphere (N₂/Ar) to prevent side reactions. Catalytic systems like Pd/Cu co-catalysts may enhance regioselectivity. Yields can be improved via slow addition of reagents and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

- Data : Initial yields range from 30–50%; optimization (e.g., stoichiometric adjustments or solvent polarity tuning) can increase yields to 65–70% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Look for the trimethylsilyl (TMS) group signals (δ ~0.1–0.3 ppm for ¹H; δ ~0–5 ppm for ¹³C) and the chloromethyl (–CH₂Cl) proton triplet (δ ~3.8–4.2 ppm). The alkyne proton is typically absent due to the TMS-protected triple bond .

- FT-IR : Confirm C≡C stretching (~2100–2150 cm⁻¹) and –OH absorption (~3300–3500 cm⁻¹) .

- MS (EI/ESI) : Molecular ion peak at m/z 232.83 (C₁₁H₂₁ClOSi⁺) with fragmentation patterns matching the chloromethyl and TMS groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Use fume hoods for all manipulations. Wear nitrile gloves, goggles, and flame-resistant lab coats. Avoid contact with water (risk of HCl release from chloromethyl group hydrolysis). Store under inert gas (argon) at 2–8°C. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste .

Advanced Research Questions

Q. How does the TMS group influence the reactivity of the alkyne moiety in cross-coupling or cycloaddition reactions?

- Mechanistic Insight : The TMS group acts as a directing/protecting group, stabilizing the alkyne via σ-π conjugation. It enhances regioselectivity in Sonogashira couplings by reducing alkyne acidity. However, it may hinder Diels-Alder reactions due to steric bulk. Deprotection (e.g., using TBAF) restores reactivity for further functionalization .

- Experimental Design : Compare reaction rates and yields of TMS-protected vs. unprotected derivatives in Pd-catalyzed cross-couplings .

Q. What computational methods can predict the stability of this compound under acidic or basic conditions?

- Methodology : Use DFT (B3LYP/6-31G*) to model hydrolysis pathways. The chloromethyl group is susceptible to nucleophilic attack (SN² mechanism) under basic conditions, while acidic conditions may protonate the hydroxyl group, triggering dehydration. MD simulations can assess solvent effects (e.g., THF vs. DMF) on degradation kinetics .

Q. How do steric and electronic effects impact the compound’s regioselectivity in allylic rearrangements or transmetallation reactions?

- Case Study : In allylic rearrangements, the bulky TMS group directs migration toward less hindered positions. For transmetallation (e.g., with SnCl₄), the chloromethyl group’s electronegativity stabilizes transition states, favoring β-adduct formation. Kinetic studies (¹H NMR monitoring) and Hammett plots can quantify these effects .

Q. What strategies resolve contradictions in NMR data when characterizing byproducts from its synthesis?

- Troubleshooting : If unexpected peaks arise (e.g., δ 5.5–6.5 ppm for alkene protons), consider:

- Byproduct Identification : Use HSQC/HMBC to trace coupling networks.

- Reaction Monitoring : In-situ IR or LC-MS to detect intermediates like enol ethers.

- Controlled Hydrolysis : Test for HCl-mediated degradation by adding H₂O and monitoring pH shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.